
1,4-Cyclohexanedicarboxylic acid
Overview
Description
1,4-Cyclohexanedicarboxylic acid (CHDA) is a cycloaliphatic dicarboxylic acid with a six-membered ring structure. It exists in both cis- and trans-isomeric forms due to the spatial arrangement of its carboxylic acid groups . CHDA is widely used in synthesizing high-performance polymers, particularly cycloaliphatic polyesters, due to its rigid yet stable cyclic backbone. Its incorporation into polymer matrices enhances thermal stability, mechanical strength, and resistance to environmental degradation, making it critical for automotive, packaging, and biomedical applications .
The cyclohexane ring in CHDA retains structural integrity under thermal and chemical stress, distinguishing it from linear aliphatic or aromatic analogs. This stability arises from the chair conformation of the cyclohexane ring, which minimizes steric strain and optimizes electronic interactions .
Preparation Methods
Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)
The most widely documented method for synthesizing 1,4-CHDA involves the hydrolysis of DMCD, a hydrogenated derivative of dimethyl terephthalate. This process leverages water as both a solvent and reactant, producing 1,4-CHDA and methanol as a byproduct .
Reaction Mechanism and Conditions
The hydrolysis reaction proceeds via nucleophilic acyl substitution, where water attacks the ester groups of DMCD. The general reaction is:
This reaction is typically conducted under reflux conditions (100–150°C) for 2–8 hours, depending on catalyst use .
Catalytic Systems
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Acid Catalysts : Sulfuric acid or p-toluenesulfonic acid (0.1–5 wt%) accelerate the reaction, achieving >90% conversion .
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Base Catalysts : Sodium hydroxide or potassium hydroxide (1–10 wt%) are effective but may require neutralization steps post-reaction .
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Catalyst-Free : Prolonged reflux (8–12 hours) without catalysts yields ~85% pure 1,4-CHDA, albeit with lower efficiency .
Process Optimization
Key parameters influencing yield and purity include:
Post-reaction, the mixture is cooled to 10–25°C, prompting 1,4-CHDA crystallization. Filtration and drying yield a white crystalline solid with >98% purity .
Isomerization for Cis-Trans Ratio Control
1,4-CHDA exists as cis and trans isomers, with the latter preferred for polymer applications due to superior thermal stability. The isomer ratio is tunable via post-synthesis treatments.
Isomerization Mechanism
Heating 1,4-CHDA in water induces ring-flipping, equilibrating cis and trans forms. The trans isomer dominates at higher temperatures due to thermodynamic stability .
Experimental Conditions
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Temperature : 150–200°C for 1–4 hours.
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Solvent : Water (5–10 wt% 1,4-CHDA).
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Outcome : Trans isomer content increases from ~40% to >80% .
Comparative Analysis of Preparation Methods
The table below contrasts catalytic vs. non-catalytic hydrolysis:
Method | Yield (%) | Purity (%) | Cis:Trans Ratio | Reaction Time (h) |
---|---|---|---|---|
Acid-Catalyzed | 92–95 | 98–99 | 60:40 | 2–3 |
Base-Catalyzed | 88–90 | 95–97 | 55:45 | 3–4 |
Catalyst-Free | 80–85 | 85–90 | 50:50 | 8–12 |
Catalytic methods favor higher yields and purity but require post-reaction neutralization. The trans isomer’s prevalence is enhanced via subsequent isomerization .
Industrial Applications and Scalability
The hydrolysis-isomerization route is scalable, with pilot plants achieving metric-ton outputs. Key advantages include:
Chemical Reactions Analysis
1,4-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
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Oxidation: : It can be oxidized to form cyclohexane-1,4-dione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
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Reduction: : The compound can be reduced to cyclohexane-1,4-dimethanol using reducing agents such as lithium aluminum hydride (LiAlH4) .
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Esterification: : It reacts with alcohols in the presence of acid catalysts to form esters, which are useful in polymer synthesis .
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Polymerization: : this compound can be polymerized with diols to form polyesters, which are used in various industrial applications .
Scientific Research Applications
Polymer Production
Role as a Monomer:
1,4-Cyclohexanedicarboxylic acid is primarily utilized as a monomer in the production of polyesters and polyamides. Its incorporation into polymer chains enhances properties such as strength, flexibility, and chemical resistance. This makes it particularly valuable in the creation of specialty polymers used in various industrial applications .
Plasticizers:
The compound is also used as a plasticizer in polymer formulations. By improving the flexibility and processability of plastics, rubbers, and coatings, this compound esters enhance the softness and impact resistance of these materials .
Coatings and Adhesives
Resins and Coatings:
In the coatings industry, this compound derivatives function as cross-linking agents and curing agents. These derivatives improve the durability and weather resistance of coatings while enhancing adhesion properties . For example, its addition to polyester powder coatings has been shown to improve flow properties during curing and broaden the cure window, allowing for more flexible processing conditions .
Adhesives:
The compound is also employed in formulating adhesives and sealants. It acts as a curing agent that enhances adhesion strength and chemical resistance in various applications including construction and automotive sectors .
Pharmaceutical Applications
Pharmaceutical Intermediates:
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the production of drugs targeting cardiovascular diseases, antifungal treatments, and anticancer therapies . The ability to modify its structure allows for the development of novel therapeutic agents with improved efficacy.
Textile Industry
In textiles, this compound is utilized as a dye intermediate and finishing agent. Its derivatives contribute to improved color fastness and dye uptake while enhancing the dimensional stability of fabrics . This application is crucial for producing textiles that maintain their appearance after multiple washes.
Food Packaging
The use of this compound extends to food packaging materials. It is incorporated into polyesters that provide essential barrier properties against moisture and gases, ensuring food safety and extending shelf life .
Corrosion Inhibition
In metalworking fluids and industrial coatings, this compound acts as a corrosion inhibitor. It forms protective films on metal surfaces that prevent corrosion, thereby extending the lifespan of metal components .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Polymer Production | Monomer for polyesters and polyamides | Enhances strength and flexibility |
Coatings | Cross-linking agent in resins | Improves durability and adhesion |
Adhesives | Curing agent for sealants | Increases adhesion strength |
Pharmaceuticals | Intermediate for drug synthesis | Enables development of therapeutic agents |
Textiles | Dye intermediate | Enhances color fastness |
Food Packaging | Component in polyester films | Provides barrier properties |
Corrosion Inhibition | Used in metalworking fluids | Prevents corrosion on metal surfaces |
Case Studies
- Polyester Powder Coatings: Research demonstrated that incorporating this compound into polyester resins significantly improved flow properties during curing processes while allowing for lower curing temperatures or shorter times .
- Biomedical Applications: Studies have explored biodegradable polymers derived from this compound for drug delivery systems targeting cancer therapy. These systems aim to enhance drug availability at desired sites while reducing systemic toxicity associated with conventional therapies .
- Textile Finishing: The application of this compound in textile processing has led to improvements in dye uptake and color retention after washing cycles, showcasing its effectiveness in enhancing fabric performance .
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedicarboxylic acid involves its ability to form hydrogen bonds and interact with other molecules. In polymerization reactions, it acts as a diacid monomer, reacting with diols or diamines to form long-chain polymers. Its unique cycloaliphatic structure imparts rigidity and stability to the resulting polymers .
Comparison with Similar Compounds
CHDA’s unique properties are best understood when contrasted with structurally or functionally related compounds. Below is a detailed analysis:
Adipic Acid (Hexanedioic Acid)
Adipic acid, a linear aliphatic diacid (HOOC-(CH₂)₄-COOH), is a common precursor in nylon-6,6 and polyurethane production. Key differences include:
- Structure and Rigidity : Adipic acid’s flexible aliphatic chain results in polymers with lower glass transition temperatures (Tg) and reduced thermal stability compared to CHDA-based polymers. CHDA’s rigid cycloaliphatic backbone imparts higher dimensional stability and heat resistance .
- Performance : In copolyesters, replacing adipic acid with CHDA linearly improves heat-distortion resistance and mechanical strength. For example, aliphatic poly(butylene 1,12-dodecanedioate) copolymers show enhanced thermal degradation behavior when CHDA units are incorporated .
Terephthalic Acid (TPA)
TPA (aromatic diacid, HOOC-C₆H₄-COOH) is a cornerstone of polyethylene terephthalate (PET). Contrasts with CHDA include:
- Aromatic vs. Alicyclic Stability : TPA’s aromatic ring provides superior thermal resistance (e.g., PET’s high melting point ~260°C) but suffers from UV-induced yellowing. CHDA’s alicyclic structure offers better UV stability and reduced brittleness in polymers .
- Applications : TPA dominates packaging and textiles, while CHDA is preferred for outdoor or biomedical applications requiring UV resistance and biocompatibility .
1,4-Cyclohexanedimethanol (CHDM)
CHDM, a diol counterpart to CHDA, is often copolymerized with CHDA to synthesize poly(1,4-cyclohexylene 1,4-cyclohexanedicarboxylate) (PCCD). Key synergies include:
- Copolymer Performance : PCCD exhibits high molecular weight and balanced thermomechanical properties due to CHDA’s stable cyclohexane ring and CHDM’s conformational flexibility. This combination outperforms polymers derived from linear diols or diacids .
- Isomeric Stability : While CHDM’s cis- and trans-isomers influence polymer crystallinity, CHDA’s ring structure remains conformationally stable during polycondensation, ensuring consistent material properties .
Itaconic Acid
Itaconic acid (unsaturated diacid, HOOC-C(CH₂)-CH₂-COOH) is used in biodegradable polymers. Comparisons with CHDA highlight:
- Synthesis Methods: Enzymatic polymerization enables sustainable production of poly(1,4-cyclohexanedimethanol itaconate), but these polymers often have moderate molecular weights (~30–50 kDa), limiting mechanical performance. CHDA-based PCCD achieves higher molecular weights (>100 kDa) via conventional polycondensation, enhancing industrial applicability .
- Biocompatibility : Both CHDA- and itaconic acid-derived polymers show promise in biomaterials, but CHDA’s structural stability may favor long-term medical device applications .
Comparative Data Table
Compound | Structure | Key Advantages | Limitations | Applications |
---|---|---|---|---|
CHDA | Alicyclic | High thermal/UV stability, rigidity | Higher synthesis cost | Automotive, biomedical, coatings |
Adipic Acid | Linear aliphatic | Low cost, flexibility | Poor heat resistance | Nylon, polyurethanes |
Terephthalic Acid | Aromatic | Exceptional thermal resistance | UV degradation, brittleness | PET bottles, textiles |
CHDM | Alicyclic diol | Synergistic with CHDA, balanced properties | Sensitivity to isomer ratios | PCCD copolymers |
Itaconic Acid | Unsaturated | Biodegradable, enzymatic synthesis | Low molecular weight polymers | Eco-friendly plastics |
Biological Activity
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid with significant applications in various fields, including materials science and pharmaceuticals. This article explores the biological activity of 1,4-CHDA, summarizing its synthesis, toxicity, and potential health effects based on diverse research findings.
Chemical Structure and Properties
1,4-CHDA has the molecular formula CHO and consists of two carboxylic acid groups attached to a cyclohexane ring at the 1 and 4 positions. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
Synthesis of this compound
The synthesis of 1,4-CHDA typically involves the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. This process can yield high-purity 1,4-CHDA with controlled ratios of cis and trans isomers, which may have different biological activities .
Toxicity Studies
Research indicates that 1,4-CHDA exhibits low toxicity levels in various biological assays. A study focusing on migration studies and toxicity evaluations found that 1,4-CHDA did not show significant androgenic or estrogenic activity when screened against potential endocrine disruptors . This suggests that while it is chemically reactive, its biological impact may be limited regarding hormone disruption.
Case Studies
Several studies have investigated the effects of 1,4-CHDA in cellular models. For instance:
- Cell Viability Assays : In vitro tests demonstrated that concentrations of 1,4-CHDA up to 1000 µM did not significantly affect cell viability in human cell lines. This indicates a favorable safety profile for potential applications in food packaging and other consumer products .
- Genotoxicity Testing : In a comprehensive evaluation involving various chemical compounds from food contact materials (FCMs), 1,4-CHDA was included among other substances tested for genotoxic effects. The results indicated no significant genotoxicity attributed to this compound .
Applications in Materials Science
1,4-CHDA is extensively used as a precursor for synthesizing polyesters and polyamides. Its ability to form copolymers with desirable thermal and mechanical properties makes it valuable in producing high-performance materials. Research has shown that incorporating 1,4-CHDA into polymer matrices can enhance their heat resistance and environmental stability .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What methodologies are effective for separating cis and trans isomers of 1,4-CHDA during synthesis?
- Methodological Answer : Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are commonly employed. Crystallization under controlled temperature and solvent polarity can also isolate isomers, as axial (a,a) and equatorial (e,e) conformers exhibit distinct solubility profiles . For example, differential solubility in ethanol/water mixtures allows selective crystallization of trans-1,4-CHDA isomers .
Q. How should researchers optimize reaction conditions for synthesizing high-purity 1,4-CHDA?
- Methodological Answer : Key factors include:
- Catalyst selection : Acidic catalysts (e.g., sulfuric acid) enhance esterification efficiency in polycondensation reactions .
- Temperature control : Maintain reaction temperatures between 160–180°C to avoid decarboxylation .
- Purification : Recrystallization from hot aqueous ethanol (≥95% purity) removes unreacted monomers and byproducts .
Q. What are the best practices for safe handling and storage of 1,4-CHDA in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H302, H319 hazards) .
- Storage : Keep in airtight containers at <30°C, away from ignition sources (flammable solid classification) .
- Spill management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .
Q. How do researchers characterize the physicochemical properties of 1,4-CHDA?
- Methodological Answer :
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Thermal analysis : Differential scanning calorimetry (DSC) confirms melting points (164–167°C, lit.) and glass transition temperatures in polymers .
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Spectroscopy : FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹H NMR δ 1.4–2.5 ppm for cyclohexane protons) verify structure .
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Solubility : Test in polar solvents (e.g., water: 1.21 g/cm³ at 25°C; DMSO: fully soluble) .
Table 1 : Key Physicochemical Properties of 1,4-CHDA
Property Value Source Melting Point 164–167°C (lit.) Density 1.21–1.30 g/cm³ pKa 4.38 ± 0.10 (predicted) Water Solubility 25 mg/mL at 25°C
Advanced Research Questions
Q. How do stereoisomeric ratios of 1,4-CHDA influence the mechanical properties of polyurethane coatings?
- Methodological Answer :
- Polymer design : trans-isomers enhance crystallinity and tensile strength due to linear packing, while cis-isomers introduce flexibility .
- Experimental validation : Synthesize polyols with varying AA/1,4-CHDA molar ratios (e.g., 1:1 to 1:3) and crosslink with isocyanate trimers. DMA analysis reveals storage modulus increases by 15–20% with higher trans content .
Q. Can computational chemistry predict the relative stability of 1,4-CHDA isomers under varying thermal conditions?
- Methodological Answer :
- DFT calculations : Compare Gibbs free energy (ΔG) of axial vs. equatorial conformers. Trans-isomers are ~2.3 kcal/mol more stable than cis due to reduced steric strain .
- MD simulations : Model isomerization kinetics at 150–200°C; axial→equatorial transitions occur faster in polar solvents (e.g., water) .
Q. How can researchers resolve discrepancies in reported melting points (164–167°C vs. 168°C) for 1,4-CHDA?
- Methodological Answer :
- Purity assessment : Use HPLC (≥99% purity) to rule out impurities. Commercial samples often contain isomer mixtures, skewing DSC results .
- Isomer-specific analysis : Isolate pure cis (mp 168°C) and trans (mp 164°C) via fractional crystallization and compare .
Q. What role does 1,4-CHDA play in designing metal-organic frameworks (MOFs) for sensor applications?
- Methodological Answer :
- Linker functionality : The dicarboxylate groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form 2D/3D networks. BET surface areas >1000 m²/g enhance gas adsorption .
- Sensor testing : Functionalize MOFs with fluorophores; 1,4-CHDA-based frameworks show selective quenching for nitroaromatics (LOD: 10⁻⁶ M) .
Q. Data Contradiction Analysis
Q. Why do studies report conflicting catalytic efficiencies for 1,4-CHDA in polyester synthesis?
- Methodological Answer :
- Catalyst variability : Titanium(IV) butoxide vs. enzyme-based catalysts (e.g., Candida antarctica lipase B) yield differing reaction rates (k = 0.8 vs. 0.3 h⁻¹) .
- Isomer interference : cis-isomers slow polycondensation due to steric hindrance. Standardize isomer ratios (e.g., 90% trans) for reproducibility .
Q. Methodological Tables
Table 2 : Synthesis Methods for 1,4-CHDA-Derived Polymers
Properties
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGZQGDTEZPERC-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2038788, DTXSID901031536, DTXSID001290604 | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | trans-1,4-Cyclohexanedicarboxylic acid | |
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Record name | cis-1,4-Cyclohexanedicarboxylic acid | |
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Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
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Physical Description |
Other Solid | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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CAS No. |
1076-97-7, 619-81-8, 619-82-9 | |
Record name | 1,4-Cyclohexanedicarboxylic acid | |
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Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.